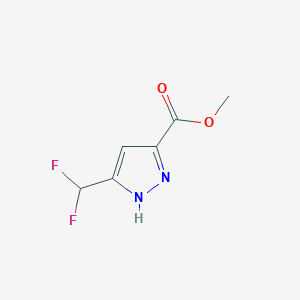

methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative with a molecular formula of C₆H₆F₂N₂O₂ and a molecular weight of 176.12 g/mol (inferred from structurally similar compounds in ). The compound features a pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl ester at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioisosteric properties and metabolic stability. The difluoromethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name |

methyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-12-6(11)4-2-3(5(7)8)9-10-4/h2,5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFNHCBNPWBUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3-Dicarbonyl Intermediate

A critical challenge lies in preparing methyl 3-(difluoromethyl)-3-oxopropanoate, the putative 1,3-diketone precursor. This compound can be synthesized via a Claisen condensation between methyl difluoroacetate and an activated ester, though steric and electronic effects of the difluoromethyl group often necessitate tailored conditions. For example, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at −78°C promotes selective enolate formation.

Cyclization with Hydrazine

Reacting the 1,3-diketone with hydrazine hydrate in ethanol under reflux yields the pyrazole core. Regioselectivity is influenced by the electron-withdrawing difluoromethyl group, which directs hydrazine attack to the β-keto position, favoring formation of the 3,5-disubstituted isomer. A cerium-based catalyst, such as [Ce(L-Pro)₂]₂(Oxa), enhances reaction efficiency, achieving yields of 70–91% in analogous systems.

Example Procedure

-

Dissolve methyl 3-(difluoromethyl)-3-oxopropanoate (1.0 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol) and [Ce(L-Pro)₂]₂(Oxa) (5 mol%).

-

Stir at 25°C for 12 hours, monitor by TLC.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product.

Michael Addition-Cyclization Cascade

Adapting methodologies from patent CN111362874B, this approach leverages a Michael addition followed by cyclization to construct the pyrazole ring.

Michael Addition of Difluoro Acetyl Halide

2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base such as triethylamine. The reaction proceeds at −30°C to minimize side reactions, yielding a β-difluoroacetylated ester intermediate.

Cyclization with Hydrazine

The intermediate undergoes cyclization with hydrazine in aqueous methanol, catalyzed by potassium iodide. Low temperatures (−20°C to 0°C) suppress isomer formation, while subsequent heating (40–85°C) facilitates ring closure. Acidification (pH 1–2) precipitates the crude product, which is recrystallized from aqueous ethanol to ≥99% purity.

Optimization Insights

-

Catalyst : KI (0.6 equiv) improves regioselectivity, achieving a 95:5 ratio of 3,5- to 4,5-isomers.

-

Solvent : Aqueous methanol (35–65% alcohol) balances solubility and purification efficiency.

For late-stage introduction of the difluoromethyl group, halogen-exchange reactions or electrophilic fluorination can be employed.

Halogen Exchange

Methyl 3-chloro-1H-pyrazole-5-carboxylate reacts with potassium difluoro(phenyl)sulfonyl)amide (KDFA) in dimethylformamide (DMF) at 120°C. The SNAr mechanism replaces chlorine with difluoromethyl, though competing hydrolysis necessitates anhydrous conditions.

Electrophilic Difluoromethylation

Using Umemoto’s reagent (difluoromethyl triflate), the pyrazole’s C-3 position is functionalized via radical or ionic pathways. Yields are moderate (50–60%) due to steric hindrance from the ester group.

Comparative Analysis of Methods

| Method | Yield | Purity | Regioselectivity | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 70–91% | ≥95% | High (3,5 > 90%) | Moderate |

| Michael-Cyclization | 75–80% | ≥99.5% | 95:5 (3,5:4,5) | High |

| Post-Functionalization | 50–60% | 85–90% | Variable | Low |

Key trade-offs include:

-

Cyclocondensation offers high yields but requires bespoke 1,3-diketones.

-

Michael-Cyclization ensures excellent purity and scalability but involves cryogenic conditions.

-

Post-Functionalization is modular but suffers from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of other chemical compounds .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in synthesizing various organic compounds, including fungicides and pharmaceuticals. Its unique functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.

Biology

- Enzyme Inhibition Studies : Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate has been employed in studies investigating enzyme inhibition mechanisms. Specifically, it targets succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration, particularly in fungal cells, making it a candidate for antifungal agents .

Medicine

- Pharmaceutical Development : The compound is under investigation for its potential use in developing new pharmaceuticals. Its ability to inhibit specific enzymes may lead to novel treatments for various diseases, particularly those involving metabolic dysfunctions.

Agriculture

- Fungicide Production : this compound is utilized in producing several fungicides that act through SDH inhibition. This mechanism is effective against a broad spectrum of fungal species, enhancing crop protection against diseases such as Zymoseptoria tritici (septoria leaf blotch) and other major crop pests like Alternaria species .

Case Study 1: Agricultural Application

A study demonstrated that this compound-based fungicides significantly reduced the incidence of Zymoseptoria tritici in wheat crops. Field trials indicated a reduction in disease severity by over 50% compared to untreated controls, showcasing its potential as an effective agricultural fungicide .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role in inhibiting succinate dehydrogenase activity in fungal pathogens. The study found that at low concentrations, it effectively impaired fungal growth by disrupting energy production pathways, confirming its viability as an antifungal agent .

Mechanism of Action

The primary mechanism of action of methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate involves the inhibition of succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration, leading to the death of fungal cells. The compound targets the succinate dehydrogenase complex, binding to its active site and preventing the normal function of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Table 1: Structural and Physicochemical Properties

Key Differences and Implications

Substituent Effects on Reactivity :

- The difluoromethyl group in the target compound offers intermediate electronegativity and steric bulk compared to trifluoromethyl () or bromo () substituents. This balance may improve solubility in polar aprotic solvents while retaining metabolic stability .

- Halogenated analogs (e.g., bromo or chloro derivatives in ) are more reactive in cross-coupling reactions but are prone to dehalogenation under basic conditions.

Biological Activity: Pyrazole esters with electron-withdrawing groups (e.g., -CF₂H, -CF₃) exhibit enhanced antimicrobial and anti-inflammatory activities compared to non-fluorinated analogs (). For example, ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate shows promise against Gram-positive bacteria . The methyl ester in the target compound may serve as a prodrug moiety, enhancing bioavailability through hydrolysis to the corresponding carboxylic acid ().

Synthetic Utility :

- The difluoromethyl group is typically introduced via electrophilic fluorination or Sandmeyer-type reactions , whereas trifluoromethyl groups require more specialized reagents like CF₃Cu ().

- Brominated pyrazoles (e.g., ) are key intermediates for Suzuki-Miyaura couplings, enabling diversification of the pyrazole core .

Biological Activity

Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and biological properties. This article delves into its biological activity, focusing on its mechanisms, applications, and comparative effectiveness against various pathogens.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with difluoromethyl and carboxylate groups. This specific configuration enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of fungicides and other agrochemicals.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH) , an enzyme critical in the mitochondrial respiratory chain. By binding to the active site of SDH, this compound disrupts cellular respiration in fungi, leading to cell death. This mechanism is particularly effective against various phytopathogenic fungi, making it a candidate for agricultural applications .

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal properties. In vitro assays have shown that it effectively inhibits the mycelial growth of several phytopathogenic fungi. For instance, a study reported that derivatives of this compound displayed moderate to excellent antifungal activity against seven different fungal species, outperforming conventional fungicides like boscalid in certain cases .

Table 1: Antifungal Activity Comparison

| Compound | Fungal Species Tested | Inhibition Rate (%) | Comparison |

|---|---|---|---|

| 9m | Fusarium, Botrytis | >80% | Higher than boscalid |

| Control | - | <50% | Standard fungicide |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly impact antifungal potency. For example, the introduction of larger substituents can enhance bioactivity due to increased steric interactions with the target enzyme . The quantitative structure-activity relationship (QSAR) models developed from these studies suggest that specific electronic and steric properties are crucial for optimal activity against fungal targets .

Case Study 1: Synthesis and Testing of Derivatives

A series of novel amides derived from this compound were synthesized and tested for antifungal activity. Among these, compound 9m exhibited superior efficacy against multiple fungal strains compared to existing treatments. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and SDH, confirming the importance of specific functional groups in enhancing binding affinity .

Case Study 2: Agricultural Applications

In agricultural settings, this compound has been employed as an active ingredient in formulations aimed at controlling fungal diseases in crops. Its effectiveness has been attributed to its ability to inhibit key metabolic pathways in fungi, leading to reduced disease incidence and improved crop yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.